Cas no 2034385-62-9 (Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate)

Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate is a specialized heterocyclic compound featuring a benzoate ester linked to a piperidine scaffold with an oxazolidinedione moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The oxazolidinedione group enhances electrophilic character, facilitating nucleophilic addition or substitution reactions. The piperidine ring contributes to conformational rigidity, while the ester functionality allows for further derivatization. Its well-defined stereochemistry and functional group compatibility make it valuable for medicinal chemistry research, enabling the development of targeted inhibitors or modulators. The compound's stability under standard conditions ensures reliable handling in synthetic workflows.
Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate structure
2034385-62-9 structure
Product Name:Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate
CAS No:2034385-62-9
MF:C17H18N2O6
MW:346.334624767303
CID:5551808
PubChem ID:91815053
Update Time:2025-06-13

Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • AKOS026689247
    • methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate
    • 2034385-62-9
    • F6474-1245
    • methyl 2-[4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carbonyl]benzoate
    • Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate
    • Inchi: 1S/C17H18N2O6/c1-24-16(22)13-5-3-2-4-12(13)15(21)18-8-6-11(7-9-18)19-14(20)10-25-17(19)23/h2-5,11H,6-10H2,1H3
    • InChI Key: DNKMKEMVRXNIRG-UHFFFAOYSA-N
    • SMILES: O1CC(N(C1=O)C1CCN(C(C2C=CC=CC=2C(=O)OC)=O)CC1)=O

Computed Properties

  • Exact Mass: 346.11648630g/mol
  • Monoisotopic Mass: 346.11648630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 93.2Ų

Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate Pricemore >>

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Additional information on Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate

Research Briefing on Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate (CAS: 2034385-62-9)

In recent years, the compound Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate (CAS: 2034385-62-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxazolidinone and piperidine moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and anti-inflammatory agents. The following briefing synthesizes the latest findings related to this compound, highlighting its structural attributes, biological activities, and potential clinical implications.

Recent studies have focused on the synthesis and optimization of Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate, with particular emphasis on its role as a scaffold for drug discovery. The oxazolidinone core is known for its bioisosteric properties, often mimicking peptide bonds, which makes it a valuable component in designing enzyme inhibitors. Researchers have successfully employed this compound in the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting its utility in treating chronic inflammatory conditions like arthritis and asthma.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating cellular pathways associated with inflammation and oxidative stress. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate exhibited potent inhibitory activity against COX-2, with IC50 values in the nanomolar range. These findings underscore the compound's potential as a lead candidate for the development of next-generation anti-inflammatory drugs with improved selectivity and reduced side effects.

Beyond its anti-inflammatory properties, Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate has also been investigated for its role in targeting bacterial enzymes. Preliminary data suggest that the compound may interfere with bacterial cell wall synthesis, offering a novel mechanism of action against drug-resistant pathogens. However, further research is needed to elucidate its full spectrum of antimicrobial activity and to optimize its pharmacokinetic profile for clinical use.

In conclusion, Methyl 2-(4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carbonyl)benzoate represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Its dual functionality as an anti-inflammatory and potential antimicrobial agent makes it a compelling subject for ongoing research. Future studies should focus on structure-activity relationship (SAR) optimization, toxicology assessments, and preclinical trials to advance this compound toward therapeutic development.

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